N-(4-氯-3-碘吡啶-2-基)吡啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Facile Synthesis and Structural Analysis

The synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide was achieved through a reaction involving pivaloyl isothiocyanate and 4-aminoacetophenone under inert refluxing conditions in dry acetone. The structure of the synthesized compound was confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and FT-IR, as well as single crystal assays .

Biological Evaluation and Molecular Modeling

The biological activity of the synthesized compound was evaluated against various enzymes, showing significant inhibition activity, particularly against acetyl cholinesterase (AChE) and butyl cholinesterase (BChE). Theoretical calculations using density functional theory (DFT) supported the experimental findings, indicating a smaller HOMO/LUMO energy gap which correlates with the molecule's reactivity. Molecular docking studies further demonstrated the compound's potential as a multitarget-directed ligand with strong binding energies to AChE and BChE .

Molecular Structure and Intermolecular Interactions

The crystal structure analysis revealed an intramolecular N—H···O hydrogen bond forming a S(6) ring motif. Intermolecular N—H···O interactions were observed, contributing to the structural stabilization of the crystal. Hirshfeld surface analysis highlighted the significance of H···O and H···N/N···H interactions in the crystal packing .

Synthesis Optimization of Related Compounds

While not directly related to N-(4-chloro-3-iodopyridin-2-yl)pivalamide, other research has focused on optimizing the synthesis of similar compounds. For instance, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide was optimized by investigating reaction conditions, leading to a high yield and purity of the target product . Additionally, the lithiation-fluoroacetylation of N-(4-chlorophenyl)-pivalamide was studied using in situ monitoring methods to gain insights into the reaction mechanism and optimize conditions .

Novel Functionalized Quinazoline Entities

The synthesis of 4-chloro-7-methoxy-6-pivalamidoquinazoline was achieved through a multi-step process starting from 4-methoxybenzoic acid. This functionalized quinazoline entity has the potential for modification with active moieties for antitumor activities .

Synthesis and Crystal Structure of Related Compounds

The synthesis of (Z)-N-(3-(2-Chloro-4-nitrophenyl)-4-methylthiazol-2(3H)-ylidene) Pivalamide was carried out through base-catalyzed cyclization, with its structure confirmed by spectroscopic analysis and single crystal X-ray diffraction .

Spectral Properties of Novel Compounds

N-(antipyrin-4-yl)-coumarin-3-carboxamide was synthesized using traditional heating or solvent-free grinding methods. Its optical properties were characterized, showing distinct absorption and emission wavelengths in different solvents .

科学研究应用

水解方法

- 吡啶甲酰胺水解: Bavetsias、Henderson 和 McDonald (2004) 的一项研究探索了一种使用 Fe(NO3)3 在 MeOH 中进行吡啶甲酰胺水解的简单方法。该方法适用于各种吡啶甲酰胺基团,包括 2-吡啶甲酰胺基-3H-嘧啶-4-酮中的吡啶甲酰胺基团,以提供相应的胺 (Bavetsias、Henderson 和 McDonald,2004).

化学合成和改性

N-取代烟酰胺的合成: Yu 等人 (2008) 的研究发现,N-(5-(2-(5-氯-2-甲氧基苯基氨基)噻唑-4-基)-4-甲基噻唑-2-基)吡啶甲酰胺及其类似物在纠正囊性纤维化蛋白 DeltaF508-CFTR 的缺陷细胞加工方面有效。这项研究突出了改性吡啶甲酰胺在药物化学中的潜在应用 (Yu 等人,2008).

含氮碘杂芳烃的氨基羰基化: Takács 等人 (2007) 探索了 N-取代烟酰胺的合成,包括在药物化学中的应用。他们的工作涉及使用不同的伯胺和仲胺进行钯催化的氨基羰基化 (Takács、Jakab、Petz 和 Kollár,2007).

生物学应用

抗菌评估: Al-Romaizan (2019) 研究了 N-(2-(3-肼基-5-氧代-1,2,4-三嗪-6-基)苯基)-吡啶甲酰胺的行为,显示出其强亲核行为。该化合物在进一步的化学反应中,对各种细菌表现出显着的抗菌活性 (Al-Romaizan,2019).

1,7-萘啶的合成: Kobayashi 等人 (2010) 开发了一种合成 2,4,8-三取代 1,7-萘啶的方法。他们利用 (4-锂吡啶-3-基)吡啶甲酰胺,展示了在复杂杂环化合物合成中的应用 (Kobayashi、Kozuki、Fukamachi 和 Konishi,2010).

光物理性质

- 酰胺桥联的 Pt(bpy) 二聚体的光化学性质: Hirahara、Masaoka 和 Sakai (2011) 探索了酰胺桥联的 Pt(bpy) 二聚体的光化学性质,这些二聚体与 Ru(bpy)3(2+) 衍生物相连。他们的研究包括吡啶甲酰胺,并证明了分子结构对光化学行为的影响 (Hirahara、Masaoka 和 Sakai,2011).

安全和危害

“N-(4-chloro-3-iodopyridin-2-yl)pivalamide” is classified as Acute toxicity, Oral (Category 4), H302 . This means it is harmful if swallowed. The substance/mixture contains no components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher .

属性

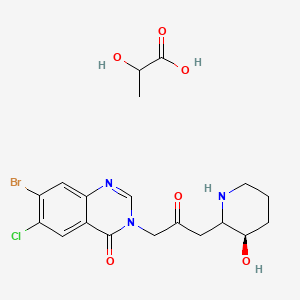

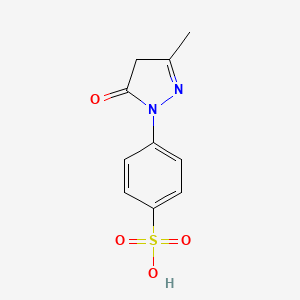

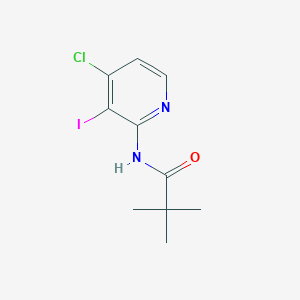

IUPAC Name |

N-(4-chloro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClIN2O/c1-10(2,3)9(15)14-8-7(12)6(11)4-5-13-8/h4-5H,1-3H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIUSHNLFZWBBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=CC(=C1I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClIN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640068 |

Source

|

| Record name | N-(4-Chloro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-3-iodopyridin-2-yl)pivalamide | |

CAS RN |

898561-61-0 |

Source

|

| Record name | N-(4-Chloro-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898561-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chloro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。